molecular formula C16H15FO2 B8331045 4-(2-Fluorophenyl)-4-phenylbutanoicacid CAS No. 2044706-80-9

4-(2-Fluorophenyl)-4-phenylbutanoicacid

Cat. No.: B8331045
CAS No.: 2044706-80-9
M. Wt: 258.29 g/mol
InChI Key: FCHAUKBMTCUUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)-4-phenylbutanoicacid is a useful research compound. Its molecular formula is C16H15FO2 and its molecular weight is 258.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

2044706-80-9

Molecular Formula

C16H15FO2

Molecular Weight

258.29 g/mol

IUPAC Name

4-(2-fluorophenyl)-4-phenylbutanoic acid

InChI

InChI=1S/C16H15FO2/c17-15-9-5-4-8-14(15)13(10-11-16(18)19)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,18,19)

InChI Key

FCHAUKBMTCUUJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)C2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 g of 2-fluorodiphenylmethane are slowly added dropwise to a solution of sodiuum amide which has been prepared from 500 ml of liquid ammonia, 0.22 g of iron (III) nitrate and 13.2 g of sodium. After 10 minutes, a solution of 40.75 g of 3-bromopropionic acid in 500 ml of ether is added dropwise. After a further 15 minutes, the ammonia is allowed to distill off. The crystallized-out sodium salt of 4-(2-fluorophenyl)-4-phenylbutyric acid is filtered off and washed with ether. The free acid is obtained by treating the sodium salt with dilute hydrochloric acid, extracting the mixture with ether and evaporating the ethereal solution. There is obtained 4-(2-fluorophenyl)-4-phenylbutyric acid of melting point 105°.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
amide
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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liquid
Quantity
500 mL
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reactant
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0 (± 1) mol
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reactant
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13.2 g
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reactant
Reaction Step Two
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0.22 g
Type
catalyst
Reaction Step Two
Quantity
40.75 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Reaction Step Five

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